molecular formula C13H18N2O4 B8514745 Tert-butyl 4-nitrobenzylmethylcarbamate

Tert-butyl 4-nitrobenzylmethylcarbamate

Cat. No.: B8514745
M. Wt: 266.29 g/mol
InChI Key: QKSNGDCSRYEOCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-nitrobenzylmethylcarbamate is a carbamate derivative featuring a tert-butyl protecting group, a nitro-substituted benzyl moiety, and a methylcarbamate functional group. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and specialty chemicals. Its structural design combines steric protection (via the tert-butyl group) with electron-withdrawing nitro functionality, which influences reactivity in nucleophilic substitution or coupling reactions.

Properties

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

tert-butyl N-methyl-N-[(4-nitrophenyl)methyl]carbamate

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(16)14(4)9-10-5-7-11(8-6-10)15(17)18/h5-8H,9H2,1-4H3

InChI Key

QKSNGDCSRYEOCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-nitrobenzylmethylcarbamate typically involves the reaction of 4-nitrobenzyl chloride with tert-butyl carbamate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-nitrobenzylmethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Scientific Research Applications

Tert-butyl 4-nitrobenzylmethylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Tert-butyl 4-nitrobenzylmethylcarbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then participate in various biochemical pathways. The ester group can be hydrolyzed to release the active carbamate, which can interact with enzymes or receptors in biological systems .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs. Electron-donating groups: The nitro group in the target compound enhances electrophilicity compared to the chloro (e.g., ), amino , or cyano substituents. This difference impacts reactivity in cross-coupling or amidation reactions.
  • Steric effects: The tert-butyl group provides steric protection in all compounds, but substituents like bromine or cyano may alter solubility or crystallinity.

Physicochemical Properties and Stability

  • Stability: Tert-butyl (4-chlorophenethyl)carbamate is stable under recommended storage conditions but incompatible with strong acids/alkalis or oxidizing agents . The nitro group in this compound may increase sensitivity to reducing agents, a property shared with tert-butyl 2-chloro-4-nitrophenylcarbamate .
  • Solubility: Compounds with polar substituents (e.g., amino or formyl ) exhibit higher aqueous solubility compared to nitro- or halogen-substituted derivatives.

Research Findings and Limitations

  • Reactivity : Nitro-substituted carbamates exhibit faster reaction rates in SNAr (nucleophilic aromatic substitution) compared to chloro- or bromo-substituted analogs .
  • Synthetic challenges: Steric hindrance from the tert-butyl group can complicate purification in nitro derivatives, as noted in tert-butyl 4-formylbenzyl(methyl)carbamate synthesis .
  • Data limitations : Detailed kinetic studies, ecotoxicological profiles, and long-term stability data for nitro-carbamates are lacking in the provided evidence.

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